Dodecyl diethyl phosphate

Description

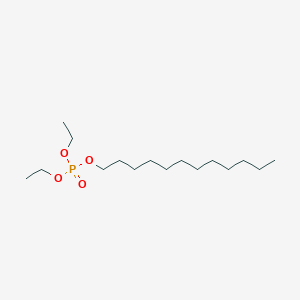

Dodecyl diethyl phosphate (CAS 91776-68-0) is an organophosphate compound with the molecular formula C₁₆H₃₅O₄P and a molecular weight of 322.42 g/mol . Its structure consists of a central phosphorus atom bonded to two ethyl groups (C₂H₅) and one dodecyl chain (C₁₂H₂₅), along with an oxygen atom (Figure 1). This configuration balances hydrophobicity (from the dodecyl chain) and moderate solubility (from the ethyl groups), making it suitable for applications in surfactants, flotation agents, and specialized chemical formulations .

Related compounds, such as diethyl hexadecylphosphonate, are synthesized via analogous methods involving alkylation or esterification of phosphoric acid derivatives .

Properties

CAS No. |

91776-68-0 |

|---|---|

Molecular Formula |

C16H35O4P |

Molecular Weight |

322.42 g/mol |

IUPAC Name |

dodecyl diethyl phosphate |

InChI |

InChI=1S/C16H35O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-21(17,18-5-2)19-6-3/h4-16H2,1-3H3 |

InChI Key |

YBSWYHAWMOPART-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl diethyl phosphate can be synthesized through the reaction of dodecyl alcohol with diethyl phosphite in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the quality of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

Dodecyl diethyl phosphate undergoes hydrolysis, particularly in enzymatic environments. The phosphotriesterase (PTE) enzyme catalyzes its hydrolysis at near-diffusion-limited rates, involving a binuclear metal center (typically Zn²⁺ or Cd²⁺) in the active site .

Key Steps in Enzymatic Hydrolysis:

-

Substrate Binding : The compound displaces a water molecule from the β-metal ion in PTE’s active site.

-

Nucleophilic Attack : A bridging hydroxide ion (coordinated between two metal ions) acts as the nucleophile, attacking the phosphorus center in an Sₙ2-like mechanism.

-

Product Formation : The reaction yields diethyl phosphate and dodecanol. The diethyl phosphate product symmetrically bridges the two metal ions (α and β) at distances of 2.0 Å and 2.2 Å, respectively .

-

Catalytic Regeneration : The binuclear metal center is recharged for subsequent reactions after product dissociation .

Structural Insights:

| Parameter | Value |

|---|---|

| Metal-Metal Distance | 4.0 Å |

| Phosphoryl Oxygen Coordination | 2.0–2.2 Å from metals |

| Reaction Rate (kₐₜₜ/Kₘ) | ~10⁸ M⁻¹s⁻¹ |

Interaction with Biological Membranes

This compound disrupts lipid bilayers due to its amphiphilic structure, enhancing solubilization of membrane proteins. This property is critical in biochemical applications such as protein extraction.

-

Mechanism : The hydrophobic dodecyl chain embeds into lipid membranes, while the phosphate group interacts with polar regions, altering membrane fluidity and stability.

-

Applications : Used in chromatography and electrophoresis for isolating transmembrane proteins.

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar compounds:

| Compound | Reactivity Profile |

|---|---|

| Diethylphosphite | Lacks surfactant properties; primarily a reagent in phosphorylation reactions. |

| Di-n-dodecyl phosphate | Larger hydrophobic chain reduces solubility but enhances membrane integration. |

| Dodecyldimethylphosphine oxide | Less effective in protein purification due to weaker lipid interactions. |

Computational and Experimental Validation

Density functional theory (DFT) studies corroborate the bridging hydroxide mechanism in PTE-catalyzed hydrolysis. Calculations show that the proposed pathway is energetically favorable, with a transition state stabilized by metal coordination .

Critical Observations:

-

Metal Coordination : The β-metal ion weakens the hydroxide’s bond, facilitating nucleophilic attack .

-

Substrate Specificity : Hydrolysis efficiency depends on the alkyl chain length and steric hindrance.

Industrial and Environmental Implications

While not directly covered in the provided sources, analogous organophosphates are known for applications in agrochemicals and bioremediation. The hydrolysis pathway of this compound suggests potential utility in enzymatic detoxification systems .

Scientific Research Applications

Dodecyl diethyl phosphate is widely used in scientific research due to its excellent solubilizing properties. It is employed in:

Chemistry: As a reagent in organic synthesis and as a phase transfer catalyst.

Biology: For the extraction and purification of membrane-bound proteins.

Medicine: In drug formulation and delivery systems.

Industry: As a detergent in cleaning agents and in the production of personal care products.

Mechanism of Action

The mechanism by which dodecyl diethyl phosphate exerts its effects involves its interaction with biological membranes and proteins. It disrupts the lipid bilayer, enhancing the solubilization of membrane-bound molecules. The molecular targets include cell membranes and protein complexes, and the pathways involved are related to membrane fluidity and protein stability.

Comparison with Similar Compounds

Structural and Functional Differences

Dodecyl diethyl phosphate belongs to a broader class of organophosphates with varying alkyl chain lengths and substituents. Key structural analogs include:

Key Observations :

- Chain Length vs. Hydrophobicity : Longer alkyl chains (e.g., didodecyl, dicetyl) increase logP values (lipophilicity), enhancing surfactant properties but reducing aqueous solubility. This compound (logP = 6.105) is less hydrophobic than didodecyl phosphate (estimated logP > 8) but more so than DEP (logP ≈ 0.5) .

- Substituent Effects : Ethyl groups improve solubility, while hydroxyl groups (as in DEP) increase polarity and reactivity, making DEP a common metabolite in pesticide degradation .

Degradation and Stability

- Hydrolysis: this compound likely undergoes hydrolysis similar to DECP (a related compound), producing DEP and inorganic phosphates. DEP itself is stable in biological systems but disrupts thyroid hormones at high concentrations .

- Thermal Degradation : Longer-chain derivatives (e.g., dicetyl phosphate) exhibit higher thermal stability, making them suitable for industrial applications requiring resistance to decomposition .

Research Findings and Mechanistic Insights

Enzymatic Interactions

Studies on phosphotriesterase (PTE) reveal that DEP binds symmetrically to the enzyme’s binuclear metal center, displacing a bridging hydroxide. This contrasts with asymmetric binding models proposed for other phosphates, highlighting the role of substituents in enzyme recognition .

Computational Modeling

Density functional theory (DFT) simulations show that dodecyl phosphate anions interact with fluorapatite surfaces at adsorption energies of −120 kJ/mol , driven by electrostatic and hydrogen-bonding interactions. This performance surpasses that of methyl or ethyl-substituted phosphates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.